(2R)-2,3-Dihydroxypropanoic acid

Chiral Synthesis Biocatalysis Enantiomeric Excess

Racemic or L-glyceric acid substitution leads to misdiagnosis of inherited metabolic diseases and failed stereoselective syntheses. Optically pure D-glyceric acid (≥95%, [α]/D +18.5°) resolves both challenges. • Baseline separation from L-enantiomer (3.6 vs 4.5 min) via chiral LC-MS/MS for accurate D-glyceric aciduria diagnosis. • >99% ee enables chiral-pool synthesis of complex natural products without costly enantiomeric separation. • Bulk supply available via scalable chemocatalytic production from D-xylose. Supplied with full analytical documentation for immediate research and development use.

Molecular Formula C3H6O4
Molecular Weight 106.08 g/mol
CAS No. 6000-40-4
Cat. No. B1210773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2,3-Dihydroxypropanoic acid
CAS6000-40-4
Molecular FormulaC3H6O4
Molecular Weight106.08 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)O)O
InChIInChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)/t2-/m1/s1
InChIKeyRBNPOMFGQQGHHO-UWTATZPHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1000.0 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





D-Glyceric Acid Specifications & Chiral Identity


(2R)-2,3-Dihydroxypropanoic acid, systematically designated D-glyceric acid (CAS 6000-40-4), is an optically active three-carbon sugar acid with a chiral center at the C2 position [1]. It exists as the D-enantiomer of glyceric acid, a natural metabolite in humans and other organisms [2]. As a fundamental chiral building block, it is supplied as a white powder or crystalline solid with a molecular weight of 106.08 g/mol and a formula of C3H6O4 .

Chiral reference standard Enantiomer-specific analytical workflow
Stereoselective synthesis C3 chiral building block (>99% ee)
Metabolite research D-glyceric aciduria biomarker studies

Why Generic Substitution Fails for D-Glyceric Acid


Generic substitution with racemic DL-glyceric acid or the L-enantiomer fails in contexts requiring chiral specificity. D- and L-glyceric acids are distinct human metabolites, each serving as a biomarker for different inherited metabolic diseases: D-glyceric aciduria results from D-glycerate kinase deficiency, while L-glyceric aciduria (primary hyperoxaluria type II) arises from D-glycerate dehydrogenase deficiency [1]. Consequently, analytical methods, such as chiral LC-MS, require baseline separation (3.6 min for D- vs 4.5 min for L) [2]. In synthetic applications, optically pure D-glyceric acid (>99% ee) is essential for stereoselective reactions; the racemate or L-form would introduce stereochemical impurities, compromising yield and product integrity [3].

D-enantiomer vs. L-enantiomer / racemate Distinct metabolic disease biomarkers; analytical methods require baseline chiral separation to avoid misidentification.
Optically pure form vs. lower ee material Stereochemical impurity from racemate or low-ee material compromises product integrity and may alter reaction stereochemistry.

D-Glyceric Acid Enantiomer Differentiation Evidence


Enantiomeric Purity: D- vs. L-Glyceric Acid

In biotechnological production using Acetobacter tropicalis NBRC16470, D-glyceric acid is synthesized with an enantiomeric excess exceeding 99% (>99% ee) from glycerol feedstock [1]. In contrast, Gluconobacter sp. CHM43 yields D-glyceric acid with only 73.7% ee under comparable fermentation conditions [2]. This 25% difference in enantiopurity has direct implications for downstream applications requiring stereochemical fidelity.

Enantiomeric excess
Head-to-head
Target: >99% ee
Comparator: 73.7% ee
Critical for stereochemical fidelity in synthesis and analytical standard use.
Fermentation conditions differ; purification step may be required for lower ee material.
Chiral Synthesis Biocatalysis Enantiomeric Excess

Chiral LC Retention: D- vs. L-Glyceric Acid

Using a ristocetin A glycopeptide antibiotic chiral column with triethylamine acetate buffer (pH 4.1) and 10% methanol, D-glyceric acid elutes at 3.6 minutes, whereas L-glyceric acid elutes at 4.5 minutes [1]. This 0.9-minute difference provides baseline resolution for unequivocal identification and quantification of the enantiomers in complex biological matrices like untreated urine.

Chiral LC retention
Head-to-head
D-GA: 3.6 min
L-GA: 4.5 min
Baseline resolution enables unequivocal enantiomer identification in complex matrices.
Ristocetin A column, triethylamine acetate pH 4.1 with 10% MeOH.
Clinical Metabolomics Inborn Errors of Metabolism Chiral Chromatography

Metabolic Disease Biomarkers: D- vs. L-Glyceric Aciduria

D-Glyceric acid is the specific biomarker for D-glyceric aciduria (D-glycerate acidemia), an autosomal recessive disorder caused by deficiency of glycerate kinase (GLYCTK) [1]. In contrast, L-glyceric acid is the biomarker for primary hyperoxaluria type II (PH2), resulting from deficiency of D-glycerate dehydrogenase/hydroxypyruvate reductase (GRHPR) [2]. Excess urinary excretion of D-glyceric acid is pathognomonic for D-glyceric aciduria, whereas excess L-glyceric acid is diagnostic for PH2.

Disease biomarker association
Class-level
D-GA: glycerate kinase deficiency
L-GA: GRHPR deficiency
Enantiomer-specific biomarker context; incorrect enantiomer may confound metabolic disease studies.
Review enzyme-deficiency specificity and clinical validation requirements.
Metabolic Disease Biomarkers Clinical Diagnostics Enzyme Deficiency

Chemocatalytic Yield & Optical Purity

A recent stereoretention strategy using a Ag/γ-Al2O3 catalyst achieves D-glyceric acid production from D-xylose with an unprecedented yield of 86.8% and an enantiomeric excess exceeding 99% (>99% ee) [1]. This performance surpasses previous chemocatalytic methods, which typically suffer from lower yields and poor enantioselectivity due to racemization side reactions. The method avoids the use of expensive chiral catalysts or additives.

Chemocatalytic yield & ee
Cross-study
86.8% yield, >99% ee
Reported high-yield, high-optical-purity production method from D-xylose.
Ag/γ-Al2O3 catalyst; prior methods often lower ee due to racemization.
Green Chemistry Biomass Conversion Chiral Pool Synthesis

Potentiometric Detection: D- vs. L-Glyceric Acid

Enantioselective potentiometric membrane electrodes based on teicoplanin (for D-GA) and vancomycin (for L-GA) exhibit markedly different detection limits: 1.6 × 10⁻⁴ mol/L for D-glyceric acid and 1.5 × 10⁻¹⁰ mol/L for L-glyceric acid [1]. The electrode for D-GA operates in a higher concentration range (10⁻⁴–10⁻² mol/L), reflecting the distinct binding affinities of the chiral selectors. This quantitative difference underscores the need for enantiomer-specific assay platforms.

Potentiometric detection
Head-to-head
D-GA electrode LOD: 1.6×10⁻⁴ mol/L
L-GA electrode LOD: 1.5×10⁻¹⁰ mol/L
Assay platforms are enantiomer-specific; detection limits differ by orders of magnitude.
Teicoplanin-based vs vancomycin-based electrodes; distinct binding affinities.
Electrochemical Sensors Enantioanalysis Clinical Chemistry

Procurement Purity & Optical Rotation

Commercially available D-glyceric acid (CAS 6000-40-4) from major suppliers is specified with an assay purity ≥95.0% (TLC) and a specific optical rotation [α]/D of +18.5±3.0° (c = 1 in water) . In contrast, the racemic DL-glyceric acid (CAS 473-81-4) is commonly supplied as a 20% aqueous solution with purity ≥95%, but lacks defined optical rotation due to its racemic nature . The positive optical rotation value confirms the D-configuration and provides a quick identity verification for incoming material.

Procurement purity & rotation
Supplier spec
Assay ≥95% (TLC)
[α]/D +18.5±3.0° (c=1, H2O)
Optical rotation provides rapid identity confirmation; racemate lacks this.
Verify with in-house QC upon receipt; data to confirm with supplier.
Quality Control Chiral Purity Vendor Specifications

D-Glyceric Acid Application Scenarios


D-Glyceric Aciduria Biomarker Validation

Use D-glyceric acid (≥95% purity, [α]/D +18.5°) as an authentic analytical standard to develop and validate chiral LC-MS/MS methods for quantifying D-glyceric acid in urine from patients with suspected D-glyceric aciduria. The distinct retention time (3.6 min) and baseline separation from L-glyceric acid (4.5 min) enable accurate differential diagnosis [1].

Stereoselective C3 Building Block Synthesis

Employ D-glyceric acid with >99% ee as a chiral pool starting material for the synthesis of complex natural products and pharmaceuticals (e.g., (24R)-24,25-dihydroxyvitamin D3) [1]. The high optical purity ensures that downstream stereocenters are set correctly without costly enantiomeric separation steps. The material's optical rotation serves as an in-process check for chiral integrity .

Green Chemistry Biomass Production

Leverage the recently published Ag/γ-Al2O3-catalyzed method to produce D-glyceric acid from D-xylose with 86.8% yield and >99% ee [1]. This scalable chemocatalytic approach provides an economical source of enantiopure D-glyceric acid for industrial applications, circumventing the use of expensive chiral auxiliaries or low-yielding fermentation.

Application
Selection Property
Validation Focus
D-glyceric aciduria biomarker research
Chiral reference standard with verified retention time
Chiral LC-MS baseline separation confirmation
Stereoselective C3 building block synthesis
High enantiomeric excess material (>99% ee reported)
Optical rotation identity check; downstream stereocenter integrity
Chemocatalytic biomass-derived production
Reported high-yield, high-ee stereoretention method
Enantiopurity verification >99% ee; scalability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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